2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-14-5-10-18-19(12-14)32-23(20(18)21(24)27)25-22(28)15-6-8-17(9-7-15)33(29,30)26(2)13-16-4-3-11-31-16/h3-4,6-9,11,14H,5,10,12-13H2,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMYHHDRXBSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative of tetrahydrobenzo[b]thiophene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O6S
- Molecular Weight : 401.4 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a furan ring and a sulfamoyl group, which are known to enhance biological activity.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. A study evaluating its efficacy against various cancer cell lines revealed:
- MCF-7 (breast adenocarcinoma) : IC50 values ranged from 23.2 to 49.9 μM.
- Cell Cycle Analysis : Flow cytometry indicated that the compound induces G2/M-phase arrest in MCF-7 cells, suggesting its potential as an apoptosis-inducing agent. The percentage of cells in G2/M phase increased significantly compared to control groups .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 - 49.9 | Apoptosis induction and cell cycle arrest |
| NCI-H460 (non-small cell lung cancer) | Moderate activity | Apoptosis induction |
| SF-268 (CNS cancer) | Moderate activity | Cytotoxic effects |
Antimicrobial Activity
The compound also displays promising antibacterial properties. In vitro studies have shown:
- Effective inhibition against various bacterial strains including E. coli, P. aeruginosa, and S. aureus.
- Minimum Inhibitory Concentration (MIC) values ranged from 0.54 μM to 1.11 μM for different bacterial species .
| Bacterial Strain | MIC (μM) | Activity Level |
|---|---|---|
| E. coli | 0.64 - 1.11 | Excellent |
| P. aeruginosa | 0.61 - 1.00 | Superior |
| S. aureus | 1.11 | Strong |
Study on Antitumor Effects
A notable study investigated the effects of the compound on MCF-7 cells, where it was found to significantly reduce cell viability and induce apoptosis through DNA fragmentation analysis and caspase activation assays .
Study on Antimicrobial Properties
Another study focused on synthesizing a series of tetrahydrobenzothiophene derivatives, including our compound of interest. The results indicated that these derivatives exhibited good antibacterial activity comparable to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
